molecular formula C21H15FO3 B11608382 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11608382
M. Wt: 334.3 g/mol
InChI Key: CNDBAHOVONZEBJ-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydrobenzo[c]furo[3,2-g]chromenone core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxycoumarin with 4-fluorobenzaldehyde in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., Yb(OTf)3) can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one imparts unique chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C21H15FO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2

InChI Key

CNDBAHOVONZEBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)F)OC2=O

Origin of Product

United States

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